molecular formula C19H17BrCl2FN3O B13648716 1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one

1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B13648716
M. Wt: 473.2 g/mol
InChI Key: FOIPWNCFVUKDPZ-UHFFFAOYSA-N
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Description

1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by its unique structure, which includes a piperidine ring, a benzimidazole core, and multiple halogen substituents

Preparation Methods

The synthesis of 1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one involves multiple steps, typically starting with the preparation of the benzimidazole core. The synthetic route often includes:

    Formation of the Benzimidazole Core: This is achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Halogenation: Introduction of chlorine atoms at the 5 and 6 positions of the benzimidazole ring using reagents like N-chlorosuccinimide (NCS).

    Piperidine Ring Formation: The piperidine ring is synthesized separately and then attached to the benzimidazole core via nucleophilic substitution.

    Introduction of the 4-Bromo-2-fluorobenzyl Group: This step involves the reaction of the piperidine derivative with 4-bromo-2-fluorobenzyl chloride under basic conditions to form the final compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the compound into its reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

    Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the benzimidazole ring.

Common reagents used in these reactions include N-chlorosuccinimide (NCS), lithium aluminum hydride (LAH), and sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.

    Biological Research: It is used as a tool compound to study various biological pathways and molecular targets.

    Pharmacology: The compound is investigated for its pharmacokinetic and pharmacodynamic properties, including its absorption, distribution, metabolism, and excretion (ADME) profile.

    Industrial Applications: It is used in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to:

    Inhibit Enzymes: It acts as an inhibitor of certain enzymes, such as acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine in the brain.

    Modulate Receptors: The compound can modulate the activity of various receptors, including G-protein coupled receptors (GPCRs) and ion channels.

    Affect Signaling Pathways: It influences key signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival.

Comparison with Similar Compounds

1-(1-(4-Bromo-2-fluorobenzyl)piperidin-4-yl)-5,6-dichloro-1H-benzo[d]imidazol-2(3H)-one can be compared with other similar compounds, such as:

    1-(4-Bromo-2-fluorobenzyl)piperazine: This compound shares the 4-bromo-2-fluorobenzyl group but lacks the benzimidazole core.

    N-Boc-piperidine-4-carbonitrile: This compound contains a piperidine ring but differs in its substituents and overall structure.

    2-(cyclopropanecarboxamido)-N-(5-((1-(4-fluorobenzyl)piperidin-4-yl)methoxy)pyridin-3-yl)isonicotinamide: This compound is a potent dual AChE/GSK3β inhibitor and has a different core structure compared to the benzimidazole derivative.

The uniqueness of this compound lies in its specific combination of functional groups and its potential therapeutic applications.

Properties

Molecular Formula

C19H17BrCl2FN3O

Molecular Weight

473.2 g/mol

IUPAC Name

3-[1-[(4-bromo-2-fluorophenyl)methyl]piperidin-4-yl]-5,6-dichloro-1H-benzimidazol-2-one

InChI

InChI=1S/C19H17BrCl2FN3O/c20-12-2-1-11(16(23)7-12)10-25-5-3-13(4-6-25)26-18-9-15(22)14(21)8-17(18)24-19(26)27/h1-2,7-9,13H,3-6,10H2,(H,24,27)

InChI Key

FOIPWNCFVUKDPZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N2C3=CC(=C(C=C3NC2=O)Cl)Cl)CC4=C(C=C(C=C4)Br)F

Origin of Product

United States

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